

Benchmarking Detection Limits of Methyl 17-methyloctadecanoate Across Analytical Platforms

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Compound of Interest

Compound Name: Methyl 17-methyloctadecanoate

Cat. No.: B164432

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For researchers, scientists, and professionals in drug development, the accurate detection and quantification of specific lipids is paramount. **Methyl 17-methyloctadecanoate**, a branched-chain fatty acid methyl ester (FAME), serves as a crucial biomarker in various metabolic and microbiological studies. This guide provides a comparative overview of the detection limits for **Methyl 17-methyloctadecanoate** across different analytical instruments, supported by experimental data and detailed methodologies.

Quantitative Data Summary

The determination of precise detection limits for a specific analyte is contingent on the matrix, sample preparation, and the specific configuration of the instrument. While direct, published limits of detection (LOD) for **Methyl 17-methyloctadecanoate** are not readily available in the reviewed literature, a reliable estimation can be derived from studies on structurally similar long-chain fatty acid methyl esters. The following table summarizes the expected performance of various analytical instruments for the quantification of **Methyl 17-methyloctadecanoate**.

Instrument/Technique	Expected Limit of Detection (LOD)	Expected Limit of Quantification (LOQ)	Remarks
Gas Chromatography-Mass Spectrometry (GC-MS)	1 - 20 ng/mL[1][2]	5 - 40 ng/mL[1]	A widely used and robust method for FAME analysis. Sensitivity can be enhanced using Selected Ion Monitoring (SIM).
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)	< 1 ng/mL	< 5 ng/mL	Offers higher selectivity and sensitivity by reducing chemical noise, making it ideal for complex matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)	0.1 - 5 ng/mL	0.5 - 15 ng/mL	High sensitivity, particularly with derivatization to enhance ionization. Suitable for broader lipid profiling.
Nuclear Magnetic Resonance (NMR) Spectroscopy	> 1 µg/mL	> 5 µg/mL	Primarily used for structural elucidation and quantification of major components in a mixture.[3][4] Not ideal for trace-level detection.

Note: The expected LOD and LOQ values for **Methyl 17-methyloctadecanoate** are extrapolated from data on other long-chain FAMEs, such as methyl hexadecanoate and methyl stearate. Actual detection limits will vary based on the specific experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are generalized protocols for the analysis of **Methyl 17-methyloctadecanoate** using GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines the typical steps for the analysis of fatty acid methyl esters from a biological sample.

- Lipid Extraction:
 - Homogenize the sample (e.g., tissue, cells, biofluid) in a chloroform:methanol (2:1, v/v) solution.
 - Vortex thoroughly and centrifuge to separate the organic and aqueous layers.
 - Collect the lower organic phase containing the lipids.
 - Dry the lipid extract under a stream of nitrogen.
- Methyl Esterification (Derivatization):
 - To the dried lipid extract, add a solution of 2% sulfuric acid in methanol.
 - Heat the mixture at 60°C for 1 hour.
 - After cooling, add hexane and water to extract the FAMES into the upper hexane layer.
 - Collect the hexane layer and dry it under nitrogen.
 - Reconstitute the FAMES in a suitable volume of hexane for GC-MS analysis.
- GC-MS Analysis:
 - Injector: Splitless mode at 250°C.

- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 μ m).
- Oven Temperature Program: Start at 150°C, hold for 2 minutes, ramp to 250°C at 4°C/min, and hold for 10 minutes.
- Mass Spectrometer: Electron ionization (EI) at 70 eV.
- Acquisition Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of **Methyl 17-methyloctadecanoate**.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

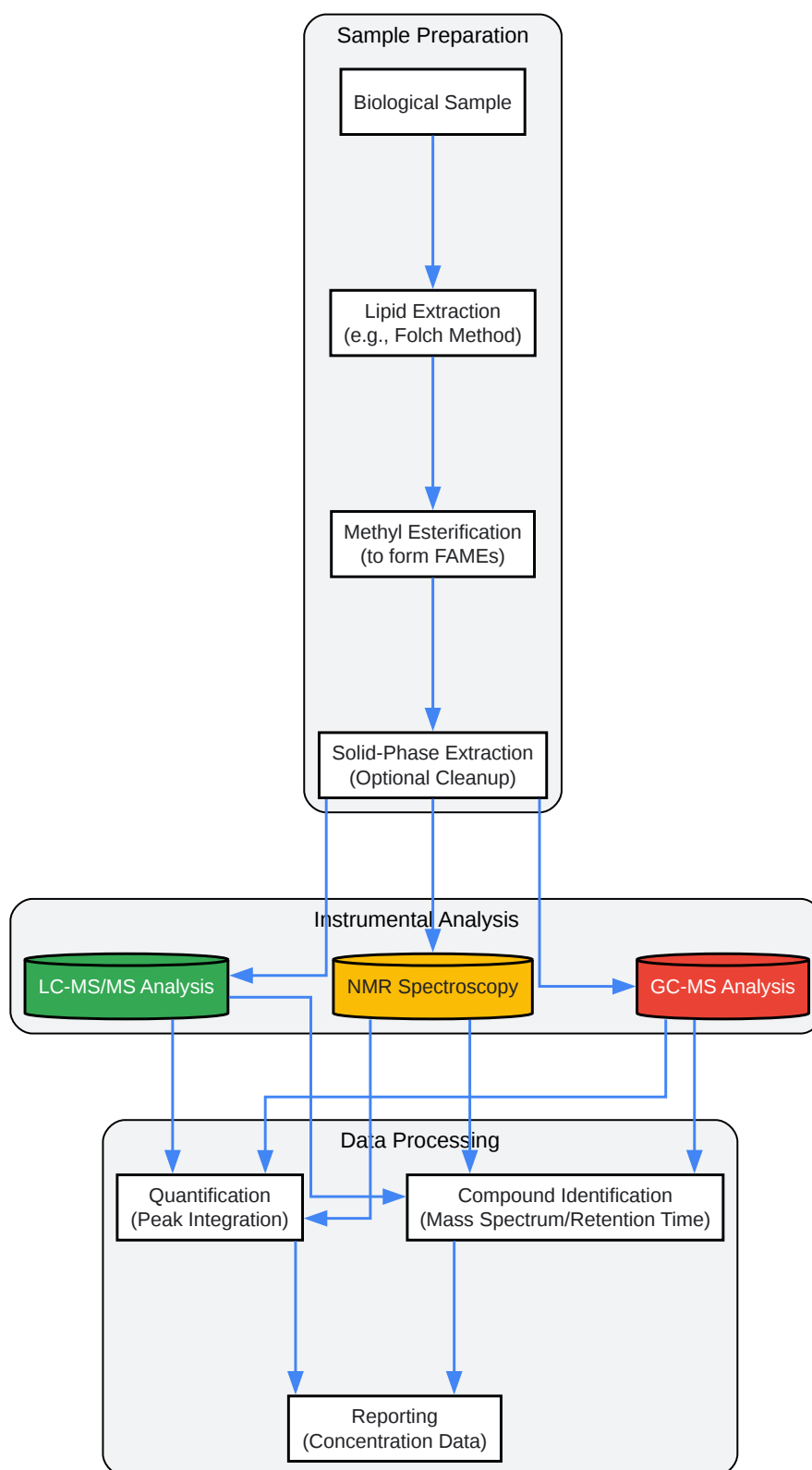
This method is suitable for the sensitive detection of branched-chain fatty acids.

- Lipid Extraction:
 - Follow the same lipid extraction procedure as described for the GC-MS protocol.
- LC Separation:
 - Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.8 μ m).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile:Isopropanol (1:1, v/v) with 0.1% formic acid.
 - Gradient: A suitable gradient from 30% B to 100% B over 20 minutes.
 - Flow Rate: 0.3 mL/min.
 - Column Temperature: 40°C.
- MS/MS Detection:

- Ionization Source: Electrospray ionization (ESI) in positive ion mode.
- Scan Type: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Specific precursor-to-product ion transitions for **Methyl 17-methyloctadecanoate** would need to be determined by infusing a standard of the compound.

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for the analysis of **Methyl 17-methyloctadecanoate** from a biological sample.



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FAME Analysis Workflow

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